Higher Commercial Purity Baseline (97% vs. 95%) Reduces Purification Burden in Downstream Synthesis
The target compound is commercially available at a certified purity of 97% (Chemenu), whereas its direct regioisomer 5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole and the structural analog 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole are typically offered at a standard 95% purity . This 2% absolute purity increment reduces the level of unknown contaminants that could interfere with subsequent amination or cross-coupling reactions, lowering the need for re-purification prior to library synthesis.
| Evidence Dimension | Vendor-specified purity |
|---|---|
| Target Compound Data | 97% (Chemenu CM486505) |
| Comparator Or Baseline | 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole: 95% (AKSci, CheMenu, LeYan). 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: 95% (Bidepharm, Boerzg) |
| Quantified Difference | +2 percentage points |
| Conditions | QC specification as stated on vendor Certificate of Analysis or product page (non-GMP research grade) |
Why This Matters
A 2% higher purity specification directly reduces the mass fraction of unidentified impurities that can act as chain terminators or catalyst poisons in subsequent derivatization reactions, critical for reproducible parallel synthesis.
